5-Fluoropentanoyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

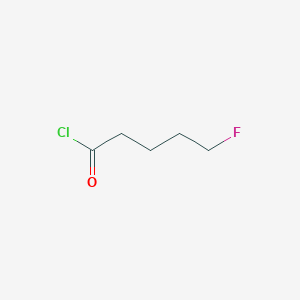

5-Fluoropentanoyl Chloride is an organic compound with the molecular formula C5H8ClFO. It is a derivative of pentanoyl chloride, where a fluorine atom is substituted at the fifth position of the carbon chain. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentanoyl Chloride can be synthesized through several methods. One common method involves the reaction of pentanoyl chloride with a fluorinating agent. For example, the reaction of pentanoyl chloride with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride (AlCl3), to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentanoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-fluoropentanoic acid and hydrochloric acid.

Reduction: It can be reduced to 5-fluoropentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

5-Fluoropentanoic Acid: Formed from hydrolysis.

5-Fluoropentanol: Formed from reduction.

Scientific Research Applications

5-Fluoropentanoyl Chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoropentanoyl Chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to introduce the 5-fluoropentanoyl moiety into different compounds .

Comparison with Similar Compounds

Similar Compounds

Pentanoyl Chloride: The non-fluorinated analog of 5-Fluoropentanoyl Chloride.

4-Fluorobutanoyl Chloride: A similar compound with the fluorine atom at the fourth position.

6-Fluorohexanoyl Chloride: A similar compound with the fluorine atom at the sixth position.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific reactions, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biological Activity

5-Fluoropentanoyl chloride, also known as 5-chlorovaleryl chloride, is a chemical compound with significant biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Identification

- IUPAC Name : this compound

- CAS Number : 1575-61-7

- Molecular Formula : C5H8ClO

- Molecular Weight : 155.02 g/mol

- Structural Formula : ClCCCCC(Cl)=O

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 5-chloropentanoic acid with thionyl chloride. This process yields a colorless liquid that is sensitive to moisture and can hydrolyze in the presence of water, producing hydrochloric acid and 5-chloropentanoic acid.

Synthesis Reaction

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been used as an alkylating agent in synthesizing pharmaceutical intermediates, particularly in the development of anti-cerebral thrombosis medications like Cilostazol . The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.

Toxicological Profile

The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It falls under acute toxicity category 4 and serious eye damage category 1 according to GHS classifications . Safety data sheets recommend protective measures during handling due to its corrosive nature.

Case Studies

-

Synthesis of Anion-Exchange Resins :

In a study by Moscow University, this compound was utilized in the synthesis of anion-exchange resins through acylation of polystyrene/divinylbenzene. The resulting resins demonstrated enhanced selectivity and efficiency in separation processes . -

Pharmaceutical Applications :

A study published in the Journal of Pharmaceutical and Biomedical Analysis highlighted the use of this compound in synthesizing various pharmaceutical intermediates. The research focused on optimizing reaction conditions to minimize impurities, thus enhancing the yield and purity of final products .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Weight | 155.02 g/mol |

| Physical State | Liquid |

| Solubility | Hydrolyzes in water |

| Toxicity | Causes severe skin burns |

| Applications | Antimicrobial agent, synthesis of pharmaceuticals |

Properties

Molecular Formula |

C5H8ClFO |

|---|---|

Molecular Weight |

138.57 g/mol |

IUPAC Name |

5-fluoropentanoyl chloride |

InChI |

InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2 |

InChI Key |

AQDIGVNGFOXURO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)CC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.